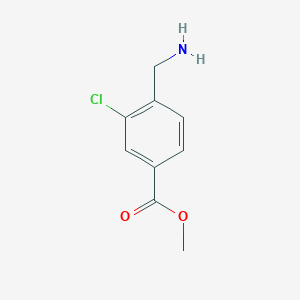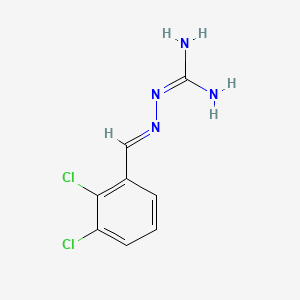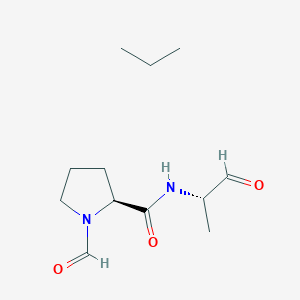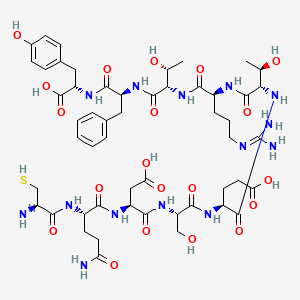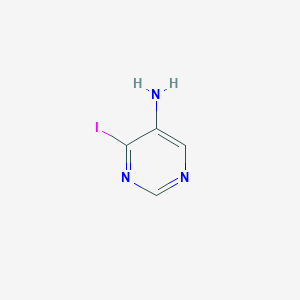![molecular formula C8H9BO3 B3030730 7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 947163-27-1](/img/structure/B3030730.png)
7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol
描述
7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound. It is part of the benzoxaborole family, which is known for its unique structural features and potential biological activities. The presence of boron in its structure imparts unique chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.
作用机制
Target of Action
Similar boron-based compounds like benzoxaboroles have been studied for their potential in treating various conditions . For instance, SCYX-7158, a benzoxaborole, has been found to be effective against Trypanosoma brucei, the parasite responsible for Human African trypanosomiasis .
Mode of Action
Benzoxaboroles, a class of compounds to which this compound belongs, are known to interact with their targets in a unique way . They form reversible covalent bonds with the target enzyme, leading to its inhibition .
Biochemical Pathways
For example, some benzoxaboroles have been developed as potential therapeutic agents targeting tumor hypoxia .
Pharmacokinetics
The benzoxaborole scyx-7158 has been found to be highly bioavailable, metabolically stable, and cns permeable .
Result of Action
Similar compounds, such as benzoxaboroles, have shown promising results in various applications, including as potential therapeutic agents for tumor hypoxia .
Action Environment
For instance, the pH, temperature, and presence of other molecules can affect the stability and efficacy of benzoxaboroles .
生化分析
Biochemical Properties
7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with phosphodiesterase enzymes, particularly phosphodiesterase-4. This interaction inhibits the enzyme’s activity, leading to a reduction in the breakdown of cyclic adenosine monophosphate (cAMP). By maintaining higher levels of cAMP, this compound can modulate inflammatory responses and immune cell activity .
Additionally, this compound has been shown to interact with cytokines such as tumor necrosis factor-alpha, interleukin-23, and interleukin-17. These interactions help in reducing the release of pro-inflammatory cytokines, thereby mitigating inflammatory responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In immune cells, such as T cells and monocytes, this compound influences cell signaling pathways by modulating the levels of cAMP. This modulation leads to altered gene expression and reduced production of pro-inflammatory cytokines .
In epithelial cells, this compound has been observed to affect cellular metabolism by inhibiting the activity of phosphodiesterase enzymes. This inhibition results in changes in cellular energy balance and metabolic flux, which can impact cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the catalytic domain of phosphodiesterase-4, forming a complex that inhibits the enzyme’s activity. This binding interaction is facilitated by the boron atom in the compound, which forms a coordinate bond with the enzyme’s active site .
Furthermore, this compound can inhibit the activation of nuclear factor-kappa B, a transcription factor involved in the expression of pro-inflammatory genes. By preventing the activation of this transcription factor, the compound reduces the expression of genes associated with inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on phosphodiesterase-4 and cytokine release even after prolonged exposure .
Some studies have reported a gradual reduction in the compound’s efficacy over time, possibly due to adaptive cellular responses or changes in enzyme expression levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits phosphodiesterase-4 activity and reduces inflammation without causing significant adverse effects. At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and hepatotoxicity .
Threshold effects have also been noted, where a minimum effective dose is required to achieve significant inhibition of enzyme activity and cytokine release. Beyond this threshold, increasing the dose does not proportionally enhance the compound’s effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, including cytochrome P450, which facilitate its biotransformation into various metabolites. These metabolites can further interact with cellular pathways, influencing metabolic flux and metabolite levels .
The compound’s inhibition of phosphodiesterase-4 also impacts the cAMP signaling pathway, leading to changes in cellular metabolism and energy balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can cross cell membranes via passive diffusion and is also actively transported by certain membrane transporters .
Once inside the cell, the compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of the compound within tissues is influenced by its affinity for different cell types and its interactions with binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with phosphodiesterase enzymes and other biomolecules. Additionally, it can translocate to the nucleus, where it influences gene expression by modulating transcription factors .
Post-translational modifications, such as phosphorylation, can also affect the compound’s localization and activity. These modifications may direct the compound to specific cellular compartments or organelles, enhancing its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol typically involves the following steps:
Formation of the Benzoxaborole Core: This can be achieved through the reaction of an appropriate phenol derivative with a boronic acid or boronic ester. The reaction is usually carried out in the presence of a catalyst such as palladium or a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding boronic acids or esters.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the boron center.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Modified boron-containing compounds.
Substitution: Various substituted benzoxaboroles.
科学研究应用
7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a phosphodiesterase-4 (PDE4) inhibitor, which could be useful in treating inflammatory diseases like psoriasis and atopic dermatitis.
Materials Science: The compound’s unique boron-containing structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studying the interactions of boron-containing compounds with biological molecules, which can provide insights into new drug development.
Industrial Applications: Potential use in the synthesis of advanced polymers and other materials due to its reactivity and stability.
相似化合物的比较
Similar Compounds
Crisaborole: Another benzoxaborole compound used as a PDE4 inhibitor for treating atopic dermatitis.
AN2728: A benzoxaborole derivative with similar anti-inflammatory properties.
Compd2, Compd3, Compd4: Other benzoxaborole derivatives with varying substituents and biological activities.
Uniqueness
7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific methoxy substitution, which can influence its reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially its interaction with biological targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
1-hydroxy-7-methoxy-3H-2,1-benzoxaborole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-11-7-4-2-3-6-5-12-9(10)8(6)7/h2-4,10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQIKTZNNCJYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681521 | |
| Record name | 7-Methoxy-2,1-benzoxaborol-1(3H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947163-27-1 | |
| Record name | 7-Methoxy-2,1-benzoxaborol-1(3H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


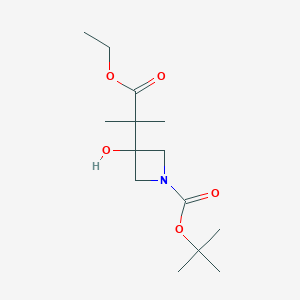
![4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine](/img/structure/B3030648.png)
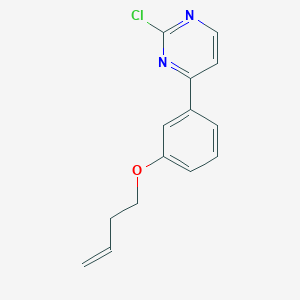
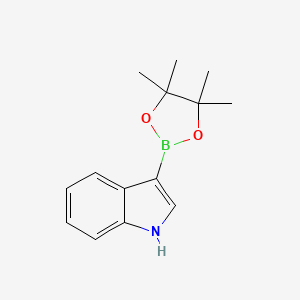
![(2S,3S,5S,8R,9S,10S,11S,18R)-3,9,10,18-Tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B3030652.png)
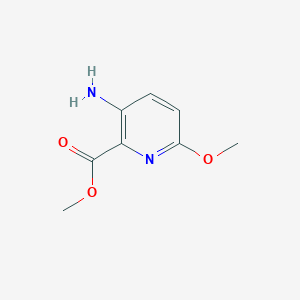
![(Spiro[2.5]oct-1-ylmethyl)amine](/img/structure/B3030655.png)
![5,7-Dichloro-3-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B3030658.png)
![[1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3030661.png)
